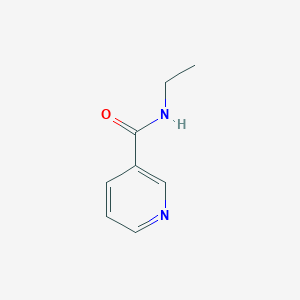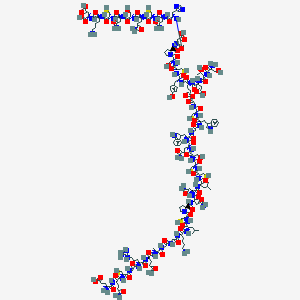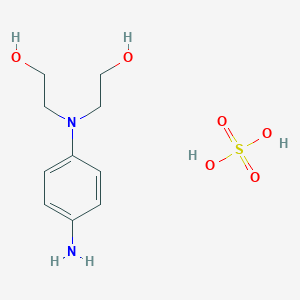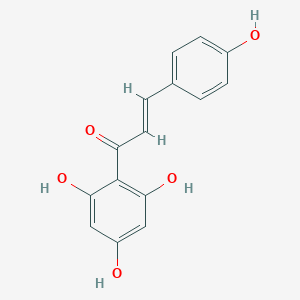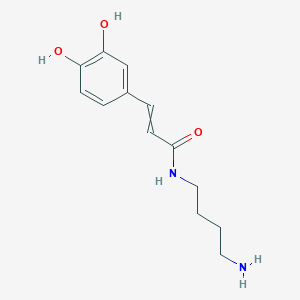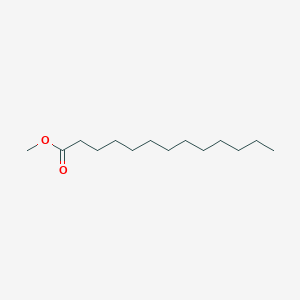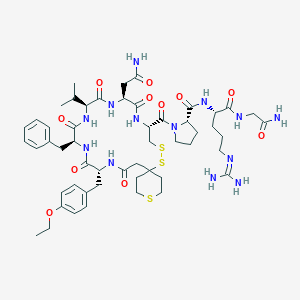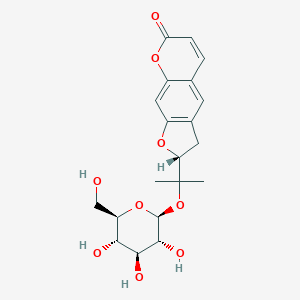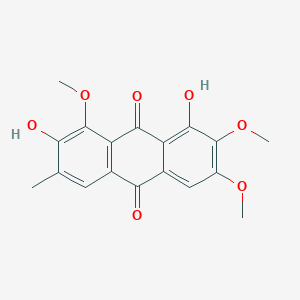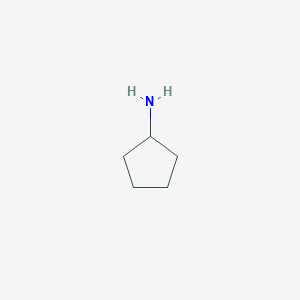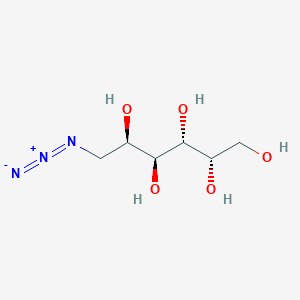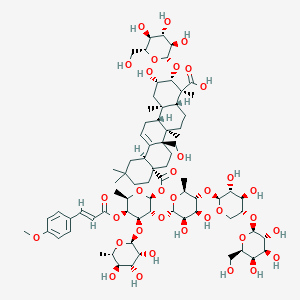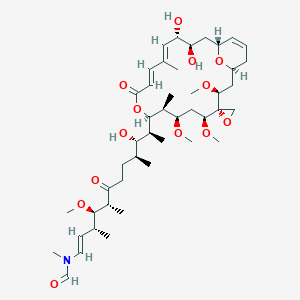![molecular formula C14H10O3 B150442 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione CAS No. 132334-71-5](/img/structure/B150442.png)
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate reactive oxygen species (ROS). Due to its unique chemical properties, DMNQ has been used as a tool compound to investigate the redox biology of cells and tissues.
Mécanisme D'action
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate ROS. ROS can cause oxidative damage to cellular macromolecules, including DNA, proteins, and lipids. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which can upregulate the expression of antioxidant enzymes and phase II detoxification enzymes.
Effets Biochimiques Et Physiologiques
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway in cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also upregulate the expression of antioxidant enzymes and phase II detoxification enzymes, which can enhance the cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has several advantages as a tool compound for investigating the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione is a stable and easily synthesized compound that can induce oxidative stress in a controlled manner. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. However, 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has some limitations for lab experiments. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can generate ROS non-specifically, which can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also induce cellular toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione. First, the molecular mechanism of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress and Nrf2-Keap1 pathway activation needs to be further elucidated. Second, the role of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, needs to be further investigated. Third, new 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione derivatives with improved specificity and potency need to be developed for research and therapeutic applications. Fourth, the potential application of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione as a redox-sensitive fluorescent probe needs to be explored. Finally, the safety and toxicity of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione in vivo need to be further evaluated for its potential clinical application.
Méthodes De Synthèse
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can be synthesized by the oxidation of 5,8-dimethylnaphthalene with potassium permanganate in the presence of sulfuric acid. The crude product can be purified by recrystallization from ethanol.
Applications De Recherche Scientifique
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been widely used in scientific research as a redox-active compound to investigate the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Propriétés
Numéro CAS |
132334-71-5 |
|---|---|
Nom du produit |
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione |
Formule moléculaire |
C14H10O3 |
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
5,8-dimethylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C14H10O3/c1-7-3-4-8(2)10-6-12-11(5-9(7)10)13(15)17-14(12)16/h3-6H,1-2H3 |
Clé InChI |
LLLUHGQSXAONAA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
SMILES canonique |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
Synonymes |
Naphtho[2,3-c]furan-1,3-dione, 5,8-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
